molecular formula C18H18N4O3 B5508904 7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5508904
M. Wt: 338.4 g/mol
InChI Key: HRYMEJWPSUYMJP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmacological Evaluation and Molecular Modeling

A study synthesized new derivatives of spirohydantoin and evaluated their pharmacological affinity towards various receptors, including serotonin and dopaminergic receptors. The research indicated that certain compounds containing a tetralin or indane moiety in the imide part showed high affinity for serotonin receptors. This discovery suggests potential applications in designing drugs targeting neurological disorders such as depression and anxiety. Molecular modeling of these compounds further provides insights into their interaction mechanisms with receptors, aiding in the development of more effective pharmacological agents (Czopek et al., 2016).

Synthetic Chemistry

Research on the synthesis of spirohydantoin derivatives highlights a cost-effective and efficient pathway for producing these compounds. The methodology developed offers a facile route to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a class of heterocyclic scaffolds with pharmacological interest. This streamlined synthesis process enhances the accessibility of these compounds for further pharmacological study and application (Pardali et al., 2021).

Antitumor Activity

Another study focused on the design and synthesis of azaspiro bicyclic hydantoin derivatives, demonstrating significant anti-proliferative activity against ovarian cancer and osteosarcoma cells. This research underlines the potential of spirohydantoin compounds in cancer therapy, particularly in targeting tumor growth and angiogenesis. The findings suggest that modifications to the molecular structure, such as the inclusion of fluorine atoms, can enhance the compound's efficacy in inhibiting cancer cell proliferation and angiogenesis (Basappa et al., 2009).

Hypoglycemic Activity

A study synthesized and evaluated the hypoglycemic activity of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones. These compounds exhibited excellent hypoglycemic activity in animal models, with one compound significantly reducing blood glucose levels compared to the standard treatment. This research highlights the potential of spirohydantoin derivatives as new therapeutic agents for managing diabetes, showcasing their ability to influence blood glucose regulation effectively (Iqbal et al., 2012).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make it a promising area for future research and drug development .

properties

IUPAC Name

7-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-14(21-15(19-11)12-5-3-2-4-6-12)16(24)22-8-7-18(10-22)9-13(23)20-17(18)25/h2-6H,7-10H2,1H3,(H,19,21)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYMEJWPSUYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CCC4(C3)CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

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